molecular formula C15H18BrNO3S B2811689 N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbutanamide CAS No. 863445-42-5

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbutanamide

Cat. No. B2811689
CAS RN: 863445-42-5
M. Wt: 372.28
InChI Key: PZVZQYLMRIDEJO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbutanamide, also known as BPTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPTM is a thienylamide derivative, which means it contains a thienyl group and an amide group in its molecular structure.

Scientific Research Applications

Bromophenol Derivatives in Scientific Research

Synthesis and Biological Activities

Bromophenol derivatives are synthesized for various biological screenings. For instance, derivatives have been evaluated for cytotoxicity, anti-inflammatory, and antibacterial activities. These compounds exhibit low cytotoxicity levels and lack antibacterial and anti-inflammatory activity in tested concentrations, suggesting their potential use in prodrug incorporation (Yancheva et al., 2015).

Anticancer and Anti-inflammatory Applications

Novel bromophenol derivatives have shown promise in anticancer research. For example, a specific bromophenol derivative demonstrated significant anticancer activities on human lung cancer cell lines by inducing cell cycle arrest and apoptosis through ROS-mediated pathways, deactivating the PI3K/Akt pathway, and activating the MAPK signaling pathway (Guo et al., 2018).

Antioxidant Effects

Bromophenols isolated from marine sources have been identified with potent antioxidant activities. These compounds have shown to be effective in both biochemical and cellular assays, suggesting their potential application as natural antioxidants in food and pharmaceutical fields (Olsen et al., 2013; Li et al., 2012).

Antimicrobial Properties

Thiourea derivatives containing bromophenol moieties have been synthesized and tested for their antipathogenic activities, showing significant effects especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This demonstrates their potential for the development of novel antimicrobial agents (Limban et al., 2011).

properties

IUPAC Name

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3S/c1-11(2)9-15(18)17(13-5-3-12(16)4-6-13)14-7-8-21(19,20)10-14/h3-8,11,14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVZQYLMRIDEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3-methylbutanamide

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